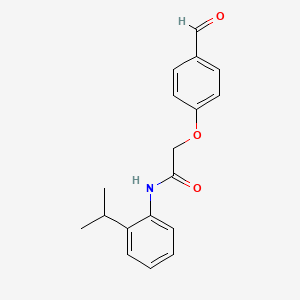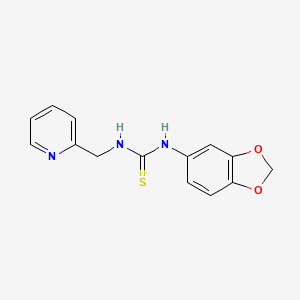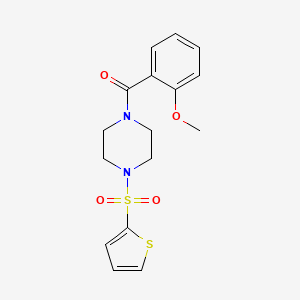![molecular formula C14H17BrClNO2 B5703623 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal. The discovery of JNJ-7925476 has led to significant advancements in the study of orexin signaling and its role in various physiological processes.
Mecanismo De Acción
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine selectively binds to and blocks the activity of OX1R, which is primarily responsible for promoting wakefulness and arousal. By inhibiting the activity of OX1R, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreases wakefulness and promotes sleep. The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied using in vitro and in vivo models, providing valuable insights into the role of orexin signaling in sleep regulation.
Biochemical and Physiological Effects:
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to have significant effects on sleep-wake behavior in various animal models. In rats, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreased wakefulness and increased non-REM sleep, suggesting a potential therapeutic application in sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine is a potent and selective antagonist of OX1R, making it a valuable tool for studying the role of orexin signaling in various physiological processes. Its high selectivity and potency allow for precise manipulation of orexin signaling without affecting other neurotransmitter systems. However, the limited availability and high cost of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine may pose a challenge for some research laboratories.
Direcciones Futuras
The discovery of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has opened up new avenues for the study of orexin signaling and its role in various physiological processes. Future research may focus on the development of more potent and selective OX1R antagonists for therapeutic applications. Additionally, the role of orexin signaling in other physiological processes, such as feeding behavior and addiction, may be further explored using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine as a tool.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine involves several steps, starting with the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chloroacetophenone. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to yield 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
Aplicaciones Científicas De Investigación
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of OX1R makes it a promising candidate for the treatment of insomnia, narcolepsy, and other sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBAIVQBZUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)